10-[(Z)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7-(3-methoxyphenyl)-5,6A,7,12A-tetrahydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one
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Overview
Description
10-[(Z)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7-(3-methoxyphenyl)-5,6A,7,12A-tetrahydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 10-[(Z)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7-(3-methoxyphenyl)-5,6A,7,12A-tetrahydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one typically involves a multi-step process. One efficient method involves the use of commercially available isatins and 2-haloaryl isothiocyanates. The reaction proceeds through a transition-metal-free cascade reaction, which includes an interrupted Dimroth rearrangement as a key step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and bases like Na2CO3 (sodium carbonate) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-[(Z)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7-(3-methoxyphenyl)-5,6A,7,12A-tetrahydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The exact pathways and targets can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds include other derivatives of benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of 10-[(Z)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7-(3-methoxyphenyl)-5,6A,7,12A-tetrahydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H25ClN2O4S |
---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
(14Z)-14-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-11-(3-methoxyphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,16-tetraen-13-one |
InChI |
InChI=1S/C29H25ClN2O4S/c1-35-19-8-5-7-18(15-19)26-21-11-10-17-6-3-4-9-20(17)25(21)31-29-32(26)28(34)24(37-29)14-16-12-22(30)27(33)23(13-16)36-2/h3-9,12-15,21,25-26,33H,10-11H2,1-2H3/b24-14- |
InChI Key |
JMWUQTXUDWURDB-OYKKKHCWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2C3CCC4=CC=CC=C4C3N=C5N2C(=O)/C(=C/C6=CC(=C(C(=C6)Cl)O)OC)/S5 |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3CCC4=CC=CC=C4C3N=C5N2C(=O)C(=CC6=CC(=C(C(=C6)Cl)O)OC)S5 |
Origin of Product |
United States |
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